Cas no 1261969-39-4 (2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid)

2-クロロ-5-(4-フルオロ-3-メトキシフェニル)安息香酸は、有機合成中間体として重要な化合物です。この化合物は、フッ素原子とメトキシ基を有する芳香環が特徴的で、医薬品や農薬の合成において有用な骨格を提供します。高い反応性を持つクロロ基とカルボキシル基を有しており、さらなる誘導体化が可能です。分子設計の柔軟性に優れ、生物活性化合物の開発において重要な役割を果たします。また、結晶性が良好で取り扱いやすく、純度の高い製品を得やすいという利点があります。

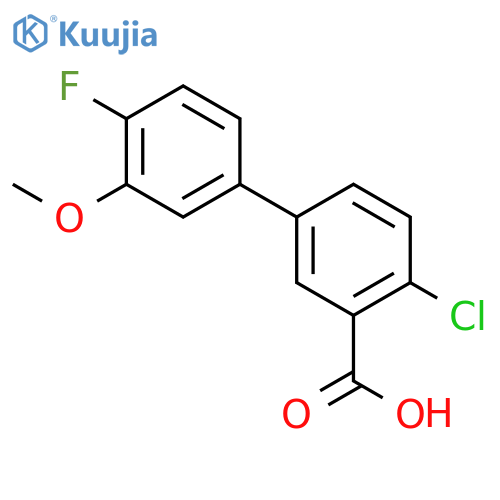

1261969-39-4 structure

商品名:2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid

CAS番号:1261969-39-4

MF:C14H10ClFO3

メガワット:280.678806781769

MDL:MFCD18320678

CID:1219744

PubChem ID:53226578

2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid

- DTXSID90690196

- MFCD18320678

- 1261969-39-4

- 2-Chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%

- 4-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid

-

- MDL: MFCD18320678

- インチ: InChI=1S/C14H10ClFO3/c1-19-13-7-9(3-5-12(13)16)8-2-4-11(15)10(6-8)14(17)18/h2-7H,1H3,(H,17,18)

- InChIKey: GPQCWHOYAUYYMG-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F

計算された属性

- せいみつぶんしりょう: 280.0302500g/mol

- どういたいしつりょう: 280.0302500g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 46.5Ų

2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB327870-5g |

2-Chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%; . |

1261969-39-4 | 95% | 5g |

€1159.00 | 2025-03-19 | |

| abcr | AB327870-5 g |

2-Chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%; . |

1261969-39-4 | 95% | 5g |

€1159.00 | 2023-04-26 |

2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

1261969-39-4 (2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid) 関連製品

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261969-39-4)2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid

清らかである:99%

はかる:5g

価格 ($):687.0